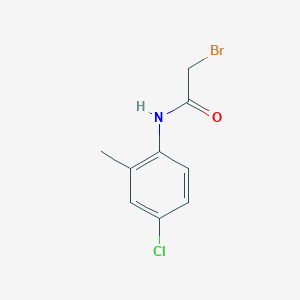

![molecular formula C14H12BrClO B1445156 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene CAS No. 1409643-08-8](/img/structure/B1445156.png)

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene

Overview

Description

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, also known as 4,4'-BMCB, is an aromatic compound that is commonly used in scientific research. It is a colorless, flammable liquid with a sweet, chocolate-like smell. It is soluble in water and has a boiling point of approximately 230°C. 4,4'-BMCB is used in a variety of scientific applications, including synthesis, biochemical and physiological studies, and drug testing.

Scientific Research Applications

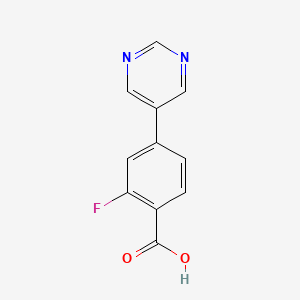

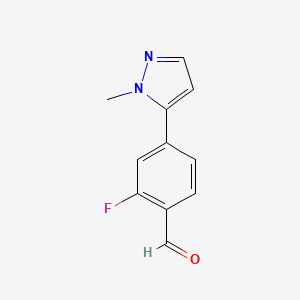

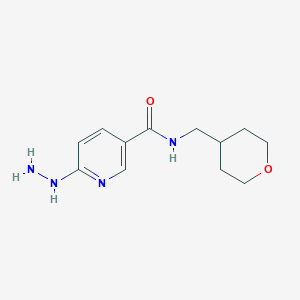

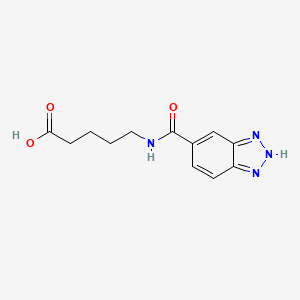

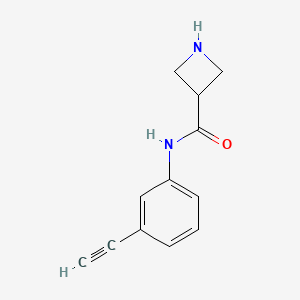

Pharmaceutical Research: Antiviral Agents

This compound has potential applications in the development of antiviral agents. Indole derivatives, which share structural similarities with 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of bromine and chlorophenyl groups may influence the binding affinity to viral proteins, offering a pathway for designing novel antiviral drugs.

Anti-Inflammatory Medications

The structural framework of this compound is conducive to biological activity. Indole derivatives are known for their anti-inflammatory properties . By modifying the core structure of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, researchers can synthesize new molecules that may serve as potent anti-inflammatory medications.

Cancer Therapeutics

Compounds with a similar indole base structure have been utilized in cancer research due to their ability to interfere with tumor growth and metastasis . The unique substituents in 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene could be explored for targeted cancer therapies, potentially leading to the development of new chemotherapeutic agents.

Antimicrobial Applications

The indole moiety is a common feature in molecules with antimicrobial properties . As such, 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene could be a precursor in synthesizing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.

Neurological Disorder Treatments

Indole derivatives have been investigated for their neuroprotective effects and potential in treating neurological disorders . The compound could be a candidate for creating drugs that target neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Chemical Synthesis: Building Blocks

Lastly, the compound can serve as a versatile building block in chemical synthesis. Its reactive sites allow for various chemical transformations, making it a valuable starting material for synthesizing complex molecules for further research applications.

Each of these fields presents a unique avenue for the application of 4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene, demonstrating the compound’s versatility and potential in scientific research. The information provided is based on the structural and functional similarities with indole derivatives and the known biological activities associated with such compounds .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) in the context of lung and cervical cancer .

Biochemical Pathways

Based on its potential targets, it could be inferred that this compound may influence pathways related to cell proliferation and survival, particularly in the context of cancer cells .

Result of Action

Given its potential targets, it could be hypothesized that this compound may have effects on cell proliferation and survival, particularly in the context of cancer cells .

properties

IUPAC Name |

4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNQMWRMYFNDAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol](/img/structure/B1445080.png)

![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)

![2-[(2-Hydroxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1445092.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)